1-Fluoro-3-(3-fluorophenoxy)benzene
Description
1-Fluoro-3-(3-fluorophenoxy)benzene is a fluorinated aromatic compound characterized by two distinct fluorine substituents: one directly attached to the benzene ring and another on the phenoxy group. This dual fluorination imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical applications. Its molecular structure combines electron-withdrawing fluorine atoms with the aromatic phenoxy group, influencing reactivity, solubility, and stability.
Properties
CAS No. |
1800-48-2 |
|---|---|
Molecular Formula |
C12H8F2O |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1-fluoro-3-(3-fluorophenoxy)benzene |
InChI |
InChI=1S/C12H8F2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H |
InChI Key |
SXOMQCWKYXDRAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=CC=C2)F |
Synonyms |
3,3'-Difluorodiphenyl ether |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
1-Fluoro-3-(trifluoromethyl)benzene (CAS: 401-80-9)
- Structure : Contains a fluorine atom and a trifluoromethyl (-CF₃) group on the benzene ring .
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing due to its inductive effect, creating a highly electron-deficient aromatic system.
- Applications : Used in Negishi cross-coupling reactions for biaryl synthesis, where its electron-deficient nature enhances regioselectivity and yield .
- Comparison: Unlike 1-Fluoro-3-(3-fluorophenoxy)benzene, the trifluoromethyl group provides greater steric bulk and stronger electron withdrawal, making it less suitable for reactions requiring moderate electronic modulation.
1-Fluoro-3-benzylbenzene (CAS: 1496-00-0)
- Structure: Features a benzyl (-CH₂C₆H₅) substituent instead of a phenoxy group .
- Electronic Effects : The benzyl group is electron-neutral but introduces steric hindrance.
- Applications : Primarily used in materials science for its hydrophobic properties.
- Comparison: The absence of an oxygen atom in the substituent reduces polarity and hydrogen-bonding capability compared to this compound, limiting its utility in aqueous-phase reactions.
1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene
- Structure: Contains a methoxyphenoxy (-OCH₃-C₆H₄-O-CH₂-) group .
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, counteracting the electron-withdrawing effect of fluorine.
- Applications : Evaluated in medicinal chemistry for bioactivity modulation.
- Comparison: The electron-donating methoxy group creates a less electron-deficient aromatic system, contrasting with the dual electron-withdrawing fluorines in this compound. This difference affects reactivity in electrophilic substitutions .
Physicochemical Properties
*Calculated based on molecular formula C₁₂H₈F₂O.
Key Observations :
- Solubility: The phenoxy group in this compound enhances polarity compared to cyclohexyl or benzyl analogs, improving solubility in polar solvents.
- Thermal Stability : Compounds with bulky substituents (e.g., cyclohexyl) exhibit higher boiling points due to increased molecular weight and reduced volatility .
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